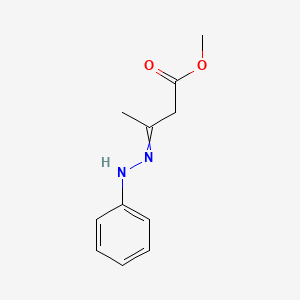
Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate is an organic compound with the molecular formula C12H16N2O2. It is a derivative of butanoic acid and features a phenylhydrazine moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate can be synthesized through the reaction of methyl acetoacetate with phenylhydrazine. The reaction typically occurs in an ethanol solvent at low temperatures, around -5°C to 0°C. The process involves the addition of phenylhydrazine to methyl acetoacetate, followed by quenching with a sodium bicarbonate solution and extraction with dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can yield hydrazine derivatives.
Substitution: The phenylhydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields hydrazine derivatives.
Substitution: Results in various substituted phenylhydrazine derivatives.
科学研究应用
Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate involves its interaction with various molecular targets. The phenylhydrazine moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular pathways and potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Ethyl 3-(2-phenylhydrazin-1-ylidene)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Phenylhydrazine: The parent compound, lacking the butanoate moiety.
Methyl acetoacetate: The starting material for synthesis, lacking the phenylhydrazine moiety.
Uniqueness
Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate is unique due to its combination of a butanoate ester and a phenylhydrazine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
methyl 3-(phenylhydrazinylidene)butanoate |
InChI |
InChI=1S/C11H14N2O2/c1-9(8-11(14)15-2)12-13-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 |
InChI 键 |
YSKRVJSWYOPWNW-UHFFFAOYSA-N |
规范 SMILES |
CC(=NNC1=CC=CC=C1)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-3-ylbutyl]carbamate](/img/structure/B11761235.png)

![Ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11761255.png)


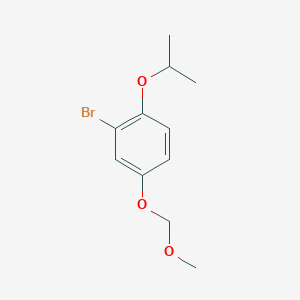
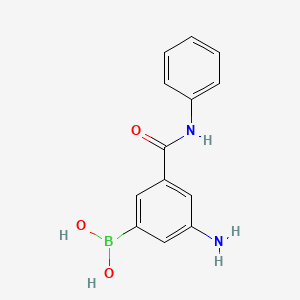
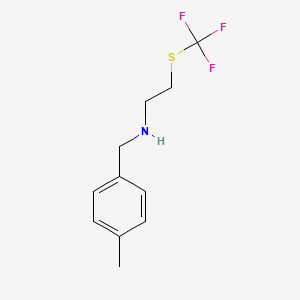

![2-[(1-Ethylpropoxy)methyl]oxirane](/img/structure/B11761310.png)
![Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B11761313.png)
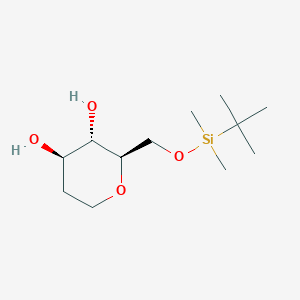
![(4S,5R,6R)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol](/img/structure/B11761322.png)

